molecular formula C9H9N5O2 B2582145 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide CAS No. 1234886-48-6

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2582145
CAS No.: 1234886-48-6
M. Wt: 219.204
InChI Key: HCBRUFWNTRPSEQ-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide is a heterocyclic compound that features both oxadiazole and pyrazine rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring, known for its pharmacophoric properties, makes it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as in a NaOH-DMSO medium . The reaction is carried out at ambient temperature, allowing for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrazine moiety, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Medicine: Its pharmacophoric properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites. The pyrazine moiety may contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar pharmacophoric properties.

    Pyrazine Derivatives: Compounds with the pyrazine ring are known for their diverse biological activities.

Uniqueness: N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide is unique due to the combination of both oxadiazole and pyrazine rings, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile scaffold in drug design and material science.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-6-13-8(16-14-6)5-12-9(15)7-4-10-2-3-11-7/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRUFWNTRPSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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